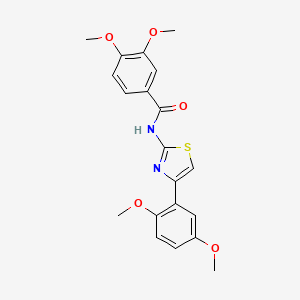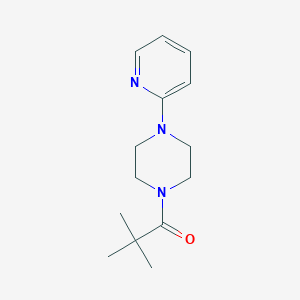![molecular formula C16H19NO2S2 B2444523 5-methyl-N-[(oxan-4-yl)(thiophen-2-yl)methyl]thiophene-2-carboxamide CAS No. 2097927-00-7](/img/structure/B2444523.png)
5-methyl-N-[(oxan-4-yl)(thiophen-2-yl)methyl]thiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-methyl-N-[(oxan-4-yl)(thiophen-2-yl)methyl]thiophene-2-carboxamide is a synthetic compound. Thiophene, a key component of this compound, is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . Thiophene and its derivatives are essential heterocyclic compounds with a variety of properties and applications .
Synthesis Analysis
Thiophene derivatives can be synthesized through various methods, including the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . This process produces aminothiophene derivatives .Molecular Structure Analysis
The molecular formula of this compound is C16H19NO2S2. The thiophene component of this compound contains a five-membered ring made up of one sulfur atom .Chemical Reactions Analysis
Thiophene derivatives, including this compound, can undergo various chemical reactions. For instance, [3+2] cycloaddition reaction of certain thiophene derivatives with alkyne moieties can lead to the formation of new thiophenes .Aplicaciones Científicas De Investigación
Chemical Synthesis and Structural Analysis
5-methyl-N-[(oxan-4-yl)(thiophen-2-yl)methyl]thiophene-2-carboxamide, due to its complex structure involving thiophene rings, is likely to be of interest in chemical synthesis and structural analysis research. Compounds with thiophene units, similar to this chemical, have been explored for their potential in creating novel molecules with unique properties. For instance, compounds incorporating thiophene units have been synthesized for their antimicrobial properties, showcasing the versatility of thiophene derivatives in medicinal chemistry (Desai, Dodiya, & Shihora, 2011). Furthermore, the structural elucidation of such compounds often involves advanced spectroscopic techniques, which are crucial for understanding their chemical behavior and potential applications.
Material Science and Sensing Applications
In the realm of material science, thiophene-based compounds have been investigated for their sensing abilities and incorporation into advanced materials. The functionalization of metal-organic frameworks (MOFs) with thiophene derivatives, for example, has led to the development of materials with enhanced sensing activities and unique magnetic properties. These materials have shown potential in gas adsorption, highlighting their applicability in environmental monitoring and gas storage technologies (Wang et al., 2016).
Pharmacological Research
While specific pharmacological applications of this compound were not found, thiophene derivatives have been widely studied in drug discovery. Their incorporation into various drug molecules has been driven by the thiophene ring's ability to enhance pharmacokinetic properties and binding affinities. This has led to the development of compounds with potential therapeutic applications, ranging from antimicrobial agents to treatments for chronic conditions such as inflammation and cancer. The exploration of thiophene derivatives in drug design underscores the importance of such compounds in the development of new and more effective therapeutics.
Environmental and Corrosion Studies
Thiophene derivatives have also found applications in environmental science, particularly in the development of corrosion inhibitors. These compounds have demonstrated significant efficacy in protecting metals against corrosion, which is a crucial aspect in extending the life span of materials used in various industries. The study of thiophene-based corrosion inhibitors involves understanding their interaction with metal surfaces and their ability to form protective layers, thereby preventing corrosive processes (Murmu et al., 2020).
Direcciones Futuras
Thiophene and its derivatives, including 5-methyl-N-[(oxan-4-yl)(thiophen-2-yl)methyl]thiophene-2-carboxamide, have potential applications in various fields. They are a topic of interest for medicinal chemists to synthesize and investigate new structural prototypes with more effective pharmacological activity .
Mecanismo De Acción
Target of Action
It’s known that thiophene-based analogs, which this compound is a part of, have been studied extensively for their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Mode of Action
Thiophene derivatives are known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . The interaction of this compound with its targets would result in these various biological effects.
Biochemical Pathways
Given the wide range of therapeutic properties of thiophene derivatives, it can be inferred that multiple biochemical pathways might be affected .
Result of Action
Based on the known effects of thiophene derivatives, it can be inferred that the compound could have potential therapeutic effects .
Propiedades
IUPAC Name |
5-methyl-N-[oxan-4-yl(thiophen-2-yl)methyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2S2/c1-11-4-5-14(21-11)16(18)17-15(13-3-2-10-20-13)12-6-8-19-9-7-12/h2-5,10,12,15H,6-9H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJGKNEFSXLRHHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(=O)NC(C2CCOCC2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-acetyl-N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)benzenesulfonamide](/img/structure/B2444442.png)

![5-(3-hydroxy-4-methoxyphenyl)-2-(4-methoxyphenyl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2444445.png)
![1-[3-(2-Hydroxyethyl)-2,4,5,6,7,8-hexahydro-[1]benzothiolo[2,3-d]pyrimidin-1-yl]ethanone](/img/structure/B2444448.png)
![1-[(5-carbamoyl-1-methyl-1H-pyrrol-3-yl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B2444449.png)
![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-4-cyanobenzenesulfonamide](/img/structure/B2444450.png)

![N-(benzo[d][1,3]dioxol-5-yl)-5-chloro-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide](/img/structure/B2444455.png)


![N-(4-chlorophenyl)-2-[4-oxo-3-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]-6,7-dihydro[1,2,3]triazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2444461.png)
![2,2'-(1,3,5,7-tetraoxo-3a,4,4a,5,7,7a,8,8a-octahydro-4,8-ethenopyrrolo[3,4-f]isoindole-2,6(1H,3H)-diyl)bis(4-methylpentanoic acid)](/img/structure/B2444463.png)
